![molecular formula C22H24FN3O2 B2829558 N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775395-97-5](/img/structure/B2829558.png)

N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

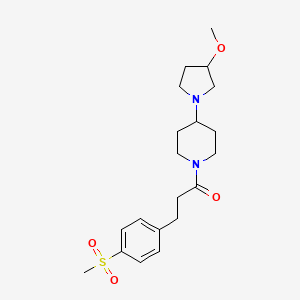

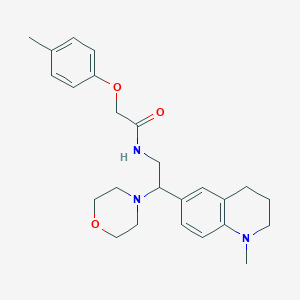

“N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazoline derivatives, which are known for their significant biological activities . This compound is available for research purposes .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be quite complex, with various substituents attached to the quinazoline core. The exact structure of this compound would depend on the positions and nature of these substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Such properties could include its boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Antimicrobial Potential

A study elaborated on the synthesis of novel fluorine-containing quinazolinone derivatives with potential as antimicrobial agents. These compounds were evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing significant in vitro antimicrobial potency. The antimicrobial evaluation underscores the compound's utility in developing new antimicrobial strategies, highlighting its broad-spectrum efficacy (Desai, Vaghani, & Shihora, 2013).

Anticonvulsant Activity

Research into novel 4-quinazolinone derivatives has identified several compounds with notable anticonvulsant activity. By incorporating amino acids to improve bioavailability, these derivatives exhibited significant effectiveness in anticonvulsant tests, suggesting their potential as leads for developing new antiepileptic drugs (Noureldin et al., 2017).

Antifungal Applications

Studies on s-substituted 6-fluoroquinazoline derivatives have demonstrated good antifungal activities, particularly against Fusarium oxysporum. These compounds have shown to inhibit fungal growth effectively, indicating their potential as antifungal agents. The research provides a basis for further development of quinazoline-based antifungal therapies (Xu et al., 2007).

Anticancer Research

Quinazolinone derivatives have been studied for their cytotoxic activities against various cancer cell lines, including breast adenocarcinoma and cervical cancer. These studies suggest the potential of quinazolinone-based compounds in anticancer therapy, with specific derivatives showing significant cytotoxicity and providing insights into the structural requirements for anticancer activity (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Receptor Studies

The synthesis and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for visualizing peripheral benzodiazepine receptors highlight the compound's utility in receptor studies. These derivatives, when labeled with carbon-11, could assist in the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), demonstrating their relevance in neurological research (Matarrese et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c1-14-7-9-16(13-18(14)23)24-21(27)15-8-10-17-19(12-15)25(2)20-6-4-3-5-11-26(20)22(17)28/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWKZVBLJFJLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2829482.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2829483.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2829490.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)